molecular formula C6H5Cl2N B025698 3,4-Dichloro-2-methylpyridine CAS No. 103949-58-2

3,4-Dichloro-2-methylpyridine

Cat. No. B025698
M. Wt: 162.01 g/mol
InChI Key: RKTIAZVXWYFNJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including those similar to 3,4-Dichloro-2-methylpyridine, involves complex reactions often requiring specific conditions to achieve the desired substitution patterns. For instance, cycloaddition of dihalocarbenes to the C-N double bond of β-chloroimines has been used to synthesize related compounds, showcasing the intricate methodologies needed for such chemicals (Shinkevich et al., 2008).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for understanding their reactivity and properties. X-ray diffraction has been employed to determine the structure of related compounds, revealing insights into their molecular geometry, bonding, and intermolecular interactions. For example, studies on dichlorobis(4-methylpyridine)zinc(II) elucidate the tetrahedral coordination around zinc atoms, providing a basis for understanding similar structures (Lynton & Sears, 1971).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions that modify their structure and function. Reactions such as N-C bond cleavage and aziridine ring opening have been observed, leading to the formation of new compounds with different properties (Shinkevich et al., 2008). These reactions are crucial for the development of new materials and pharmaceuticals.

Scientific Research Applications

  • 3,4-Dichloro-2-methylpyridine is used as a precursor for pyridine o-quinodimethane analogues. These analogues have been observed to undergo regiospecific cycloaddition in Diels-Alder reactions, particularly in 3,4-dimethylenepyridine systems with electron-rich dienophiles (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

  • Derivatives of 3-methylpyridine, which include compounds like 3,4-Dichloro-2-methylpyridine, have potential applications in nicotine-based pesticides. Nicotine itself is showing a promising development trend in this area (Yang Yi, 2005).

  • The compound plays a role in the directed lithiation of 4-halopyridines, which allows for the versatile functionalization and synthesis of various 3,4-disubstituted pyridines. This process is particularly relevant in nucleophilic chemistry (Marsais, Trécourt, Breant, & Quéguiner, 1988).

  • In spectroscopic studies, the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol demonstrates a monoclinic structure, with the shortest N-H-O hydrogen bridge, indicating proton transfer from oxygen to nitrogen. This suggests potential applications in understanding molecular interactions (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

  • 3,4-Dichloro-2-methylpyridine could contribute to the development of methods for optimizing pH in electrophoretic separation of pyridine derivatives. The mobilities of the 3- and 4-isomers of methylpyridines depend linearly on their calculated charge, which is significant in separation science (Wren, 1991).

properties

IUPAC Name

3,4-dichloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTIAZVXWYFNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620154
Record name 3,4-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-methylpyridine

CAS RN

103949-58-2
Record name 3,4-Dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-2-methylpyridine
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Synthesis routes and methods

Procedure details

Sodium nitrite (36 g) was added in portions to a stirred solution of 4 -amino-3 -chloro-2 -picoline (24.85 g) in conc. hydrochloric acid (750 ml) cooled to 0°-5°. After 1 hour at 0°-5 ° and a further 2 hours at room temperature the mixture was basified (NaOH), allowing the temperature to rise to ca. 50°, and extracted with ether. After drying (K2CO3 ), the extract was evaporated to dryness to give 3,4 -dichloro-2 -picoline (26.5 g) as a low melting solid.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
24.85 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Harnden, OA Davis, GM Box, A Hayes… - Journal of Medicinal …, 2023 - ACS Publications
B-cell lymphoma 6 (BCL6) is a transcriptional repressor and oncogenic driver of diffuse large B-cell lymphoma (DLBCL). Here, we report the optimization of our previously reported …
Number of citations: 5 pubs.acs.org

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